N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of multiple amino acids, each contributing to its overall functionality and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids using TFA (Trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) for higher yields. Automation and optimization of reaction conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The tyrosyl residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H~2~O~2~), iodine (I~2~).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Using protected amino acid analogs during SPPS.
Major Products:
Oxidation Products: Dityrosine, oxidized peptide fragments.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Peptides with modified amino acid residues.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug design and delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or immune response modulation.
Comparison with Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Comparison: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
921207-29-6 |
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Molecular Formula |
C23H35N7O9 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C23H35N7O9/c1-11(31)18(21(37)29-16(22(38)39)10-17(33)34)30-20(36)15(9-12-4-6-13(32)7-5-12)28-19(35)14(24)3-2-8-27-23(25)26/h4-7,11,14-16,18,31-32H,2-3,8-10,24H2,1H3,(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,25,26,27)/t11-,14+,15+,16+,18+/m1/s1 |
InChI Key |
GFZIKJRKPDNAFA-XGJAGSQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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